molecular formula C16H23NO5 B1463534 Boc-alpha-methyl-3-methoxy-DL-phenylalanine CAS No. 1185301-00-1

Boc-alpha-methyl-3-methoxy-DL-phenylalanine

Cat. No.: B1463534
CAS No.: 1185301-00-1
M. Wt: 309.36 g/mol
InChI Key: OIRZRJJQGUJLHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for Boc-alpha-methyl-3-methoxy-DL-phenylalanine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-methyl-3-methoxy-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Boc-alpha-methyl-3-methoxy-DL-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Boc-phenylalanine: Lacks the alpha-methyl and 3-methoxy substituents.

    Boc-alpha-methyl-phenylalanine: Lacks the 3-methoxy substituent.

    Boc-3-methoxy-phenylalanine: Lacks the alpha-methyl substituent.

Uniqueness

Boc-alpha-methyl-3-methoxy-DL-phenylalanine is unique due to the presence of both the alpha-methyl and 3-methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-7-6-8-12(9-11)21-5/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRZRJJQGUJLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171124
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-00-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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